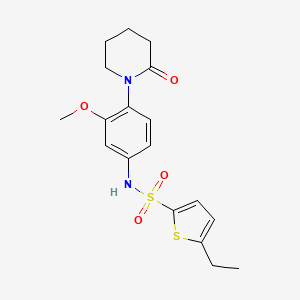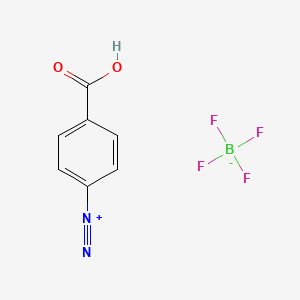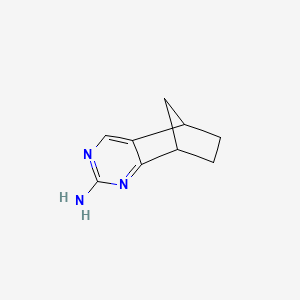![molecular formula C17H16ClNO2S B2680483 N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide CAS No. 533921-47-0](/img/structure/B2680483.png)
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been widely studied due to its potential applications in medicine and pharmacology.
Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Properties: Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment have been synthesized, showcasing antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Baranovskyi et al., 2018).
- Alzheimer’s Disease Treatment: New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives have been synthesized as potential drug candidates for Alzheimer's disease, indicating the therapeutic applications of such compounds (Rehman et al., 2018).
- Cancer Research: Compounds have been investigated for their inhibitory activity against tumor-associated carbonic anhydrase IX, suggesting their potential use in cancer treatment (Ilies et al., 2003).
Environmental and Analytical Applications
- Photocatalytic Degradation: The TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) and related anilides has been studied, highlighting the environmental applications in water treatment and pollution control (Sturini et al., 1997).
Chemical Synthesis and Characterization
- Sulfamoylcarbamates and Sulfamides: Novel sulfamoylcarbamates and sulfamides derived from acetophenones have been synthesized, showing inhibition of acetylcholinesterase (AChE) and carbonic anhydrase enzymes. This demonstrates the compounds' relevance in developing treatments for conditions involving these enzymes (Akıncıoğlu et al., 2015).
Molecular Structure and Analysis
- Characterization and In Vitro Studies: The synthesis, molecular structure, and characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide have been conducted, along with in vitro cytotoxicity studies against various tumor cells. These studies provide insights into the compound's potential for medical applications (Durgun et al., 2016).
properties
IUPAC Name |
N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-22-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQWGMQDBUEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one](/img/structure/B2680400.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)


![2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680408.png)
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)

![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2680415.png)

![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![3-(2,5-dimethylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2680422.png)
![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)